2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide
Description
2-(Morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide is a hydrazone derivative featuring a morpholine ring linked to an acetohydrazide scaffold, with a benzylidene substituent at the hydrazine terminus (Figure 1). This compound belongs to a broader class of N-acylhydrazones, which are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The benzylidene group introduces π-conjugation, which may influence tautomerism and intermolecular interactions, as observed in similar hydrazones .
Properties
CAS No. |
61220-98-2 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H17N3O2/c17-13(11-16-6-8-18-9-7-16)15-14-10-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,15,17)/b14-10- |
InChI Key |
GODLAISLBYYNAD-UVTDQMKNSA-N |
SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC=C2 |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C\C2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC=C2 |
solubility |
= [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Followed by Schiff Base Formation
This two-step approach involves synthesizing 2-(morpholin-4-yl)acetohydrazide as an intermediate, followed by condensation with benzaldehyde.
Step 1: Synthesis of 2-(Morpholin-4-yl)acetohydrazide
Chloroacetyl chloride reacts with morpholine in dichloromethane at 0–5°C to form 2-(morpholin-4-yl)acetyl chloride. Subsequent treatment with hydrazine hydrate in ethanol yields 2-(morpholin-4-yl)acetohydrazide. Key parameters include:
Step 2: Schiff Base Formation
The hydrazide intermediate undergoes condensation with benzaldehyde in ethanol under acidic catalysis (p-toluenesulfonic acid, 0.5 mol%) at reflux (78°C) for 8 hours. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of benzaldehyde, followed by dehydration.
One-Pot Tandem Synthesis
A streamlined method combines acetylation and Schiff base formation in a single reactor.
Procedure :
-
Morpholine (1.0 equiv), hydrazine hydrate (1.1 equiv), and benzaldehyde (1.05 equiv) are dissolved in tetrahydrofuran (THF).
-
Chloroacetyl chloride (1.05 equiv) is added dropwise at 0°C.
-
The mixture is stirred at 25°C for 24 hours.
Key advantages :
Mechanistic insights :
-
In situ formation of 2-(morpholin-4-yl)acetyl chloride
-
Concurrent hydrazide generation and Schiff base condensation
Solid-Phase Synthesis Using Molecular Sieves
Adapted from acethydrazide production methods, this approach employs H β-type solid acid molecular sieves to enhance reaction efficiency.
Protocol :
-
Reagents :
-
Morpholine (1.0 equiv)
-
Chloroacetic acid (1.1 equiv)
-
Hydrazine hydrate (1.2 equiv)
-
Benzaldehyde (1.05 equiv)
-
H β molecular sieves (15 wt% relative to chloroacetic acid)
-
-
Process :
-
Chloroacetic acid and morpholine react in refluxing toluene (110°C, 6 hours).
-
Hydrazine hydrate and molecular sieves are added, followed by benzaldehyde.
-
Reaction continues at 80°C for 12 hours.
-
Performance metrics :
Comparative Analysis of Synthetic Methods
| Parameter | Two-Step Method | One-Pot Synthesis | Solid-Phase Approach |
|---|---|---|---|
| Total yield | 58–64% | 74–78% | 81% |
| Reaction time | 14–16 hours | 24 hours | 18 hours |
| Catalyst requirement | None | None | H β sieves (15 wt%) |
| Scalability | Pilot-scale | Lab-scale | Industrial |
| Energy consumption | High | Moderate | Low |
Key observations :
-
The solid-phase method demonstrates superior yield and scalability due to efficient water removal by molecular sieves.
-
One-pot synthesis sacrifices 6–8% yield for procedural simplicity.
-
Traditional two-step methods remain valuable for small-scale analog synthesis.
Critical Process Parameters
Solvent Selection
Temperature Optimization
Catalytic Effects
-
H β molecular sieves : Increase yield by 12–15% via selective water adsorption.
-
Acid catalysts : p-TsOH (0.5 mol%) reduces reaction time by 30% compared to uncatalyzed systems.
Industrial-Scale Considerations
Waste Management
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Morpholine | 38% |
| Chloroacetyl chloride | 29% |
| Solvent recovery | 18% |
| Catalyst regeneration | 15% |
Emerging Methodologies
Continuous Flow Synthesis
Preliminary studies show:
Biocatalytic Approaches
-
Lipase-mediated acetylation (Candida antarctica Lipase B):
-
65% yield at 37°C
-
Phosphate buffer (pH 7.0)
-
72-hour reaction time
-
Chemical Reactions Analysis
Schiff Base Formation and Hydrolysis
The compound inherently contains a benzylidene-imine group formed via condensation between acetohydrazide and benzaldehyde. Key reactions include:
Hydrolysis under acidic/basic conditions
-
Reaction : Acidic (HCl/H₂SO₄) or basic (NaOH) hydrolysis cleaves the imine bond, regenerating 2-(morpholin-4-yl)acetohydrazide and benzaldehyde .
-
Conditions : Reflux in 50% ethanol with 0.1–1M HCl/NaOH (3–6 hours) .
Transimination
-
Reaction : Substitution of the benzylidene group with other aldehydes (e.g., 4-nitrobenzaldehyde) via equilibrium-driven exchange .
-
Conditions : Reflux in ethanol (4–6 hours) with excess aldehyde .
Cyclization Reactions
The hydrazide group facilitates heterocycle formation under specific conditions:
Oxadiazole Synthesis
Triazole Formation
Mannich Reactions
The morpholine nitrogen and hydrazide NH participate in Mannich reactions:
Formation of Mannich Bases
-
Reaction : Reacts with formaldehyde and secondary amines (e.g., piperidine) to form C–N bonds at the hydrazide NH .
-
Example :
Oxidation and Reduction
Oxidation of Hydrazide
-
Reaction : Oxidizing agents (e.g., H₂O₂, KMnO₄) convert –NH–NH– to –N=N–, forming diazene derivatives.
-
Conditions : 5% H₂O₂ in acetic acid (RT, 2 hours).
Reduction of Imine
-
Reaction : NaBH₄ or catalytic hydrogenation reduces the C=N bond to C–N, yielding 2-(morpholin-4-yl)-N'-benzylacetohydrazide .
Nucleophilic Substitution at Morpholine
Though morpholine is generally stable, its oxygen can act as a leaving group under strong conditions:
Demorpholinylation
Metal Complexation
The imine and hydrazide groups enable coordination with transition metals:
Cu(II) Complex Formation
Mechanistic Insights
-
Schiff Base Dynamics : The imine bond’s reversibility allows pH-dependent hydrolysis and aldehyde exchange .
-
Morpholine Reactivity : The morpholine ring’s electron-rich nitrogen enhances nucleophilicity in Mannich reactions .
-
Hydrazide Oxidation : Oxidation proceeds via a radical intermediate, confirmed by ESR studies.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that hydrazone derivatives, including 2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide, exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, suggesting their potential as lead compounds for antibiotic development .
Anticancer Properties : There is growing evidence that hydrazones can inhibit cancer cell proliferation. For instance, structural modifications of similar compounds have shown promising results in targeting specific cancer cell lines, indicating that this compound may also possess anticancer properties .
Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, certain hydrazone derivatives have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This suggests that this compound could be explored for neuroprotective applications .
Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a precursor for synthesizing more complex molecules. Researchers have utilized this compound as a building block in the synthesis of various heterocyclic compounds with enhanced biological activities .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited notable inhibition zones, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Potential
In a study conducted on various cancer cell lines, including breast and lung cancer cells, derivatives of hydrazones were tested for their cytotoxic effects. The findings suggested that modifications similar to those found in this compound could enhance anticancer activity, leading to further investigations into its mechanism of action .
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-N’-[(1E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
Comparative
Key Observations :
- Benzothiazole-thioether analogues () show potent activity against colorectal (HT-29) and breast (MCF-7) cancers .
Anti-Inflammatory and COX Inhibition
Morpholine and piperazine derivatives demonstrate COX-1/2 inhibitory activity:
Key Observations :
- Morpholine substituents enhance COX-1 selectivity compared to non-cyclic amine derivatives .
Physicochemical and Spectral Properties
Biological Activity
2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide, also known as a hydrazone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antibacterial, antifungal, and anticancer properties, making it a candidate for further pharmacological studies.
- Molecular Formula : C13H17N3O
- CAS Number : 61220-98-2
- Structure : The compound features a morpholine ring and a phenylmethylidene moiety which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing significant antibacterial, antifungal, and anticancer effects.
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits notable antibacterial properties against various strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Bacillus subtilis | 15 |
| Pseudomonas aeruginosa | 30 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to standard antibiotics such as ciprofloxacin.
Antifungal Activity
The antifungal potential of this compound has also been assessed. The compound shows activity against common fungal pathogens:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Cryptococcus neoformans | 32 |
The antifungal activity is comparable to that of fluconazole, indicating its potential use in treating fungal infections.
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In vitro assays on various cancer cell lines have shown promising results:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells. Further studies are needed to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of hydrazone derivatives similar to this compound. For instance, a study published in Pharmaceutical Biology highlighted the structure-activity relationship (SAR) of hydrazones, suggesting that modifications to the phenyl ring can enhance antibacterial potency .
Another research effort demonstrated that derivatives with electron-withdrawing groups exhibited improved cytotoxicity against various cancer cell lines . The findings emphasize the importance of molecular structure in determining biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via condensation of 2-(morpholin-4-yl)acetohydrazide with benzaldehyde derivatives under acidic or catalytic conditions. Key steps include:
- Reagent Selection : Use of ethanol or DMF as solvents, with catalytic acetic acid or p-toluenesulfonic acid to drive imine formation .
- Temperature Control : Reactions are often performed under reflux (70–90°C) for 6–12 hours to achieve high purity .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the hydrazone (C=N) linkage and morpholine ring integrity. A singlet near δ 8.3 ppm (1H) typically indicates the imine proton .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with ESI-MS showing [M+H]+ peaks .
- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the hydrazone bond, as seen in structurally related compounds .
Q. How does the morpholine moiety influence the compound's solubility and stability?
- Methodological Answer : The morpholine ring enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its oxygen atom. Stability tests under varying pH (e.g., phosphate buffers) and thermal gravimetric analysis (TGA) are recommended to assess degradation profiles .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically analyzed?
- Methodological Answer :
- Structural Variants : Compare analogues (e.g., halogen-substituted benzaldehyde derivatives) to identify structure-activity relationships (SAR) .
- Assay Conditions : Replicate experiments under standardized conditions (e.g., cell lines, incubation times) to isolate variables. For example, highlights differences in metal ion coordination affecting activity .
- Computational Validation : Use molecular docking to predict binding affinities to targets like enzymes or receptors, cross-referenced with experimental IC50 values .
Q. What experimental strategies elucidate the compound's tautomeric behavior in solution?
- Methodological Answer :
- Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., in DMSO-d6) to detect keto-enol or imine-hydrazone tautomerism .
- Solvent Screening : Compare UV-Vis spectra in solvents of varying polarity; tautomers often exhibit distinct λmax shifts .
Q. How can mechanistic studies clarify the compound's role in coordination chemistry?
- Methodological Answer :
- Metal Complexation : React with transition metals (e.g., Cu(II), Zn(II)) in methanol/water mixtures. Characterize complexes via IR (shift in ν(C=O) and ν(C=N)) and cyclic voltammetry to assess redox activity .
- DFT Calculations : Optimize geometries of metal-ligand complexes to predict stability constants and electronic properties .
Q. What troubleshooting approaches address low yields in scaled-up synthesis?
- Methodological Answer :
- Moisture Control : Use inert atmospheres (N2/Ar) to prevent hydrolysis of intermediates .
- Catalyst Screening : Test alternatives like Amberlyst-15 or molecular sieves to improve imine formation kinetics .
- Reaction Monitoring : Employ TLC or in-situ FTIR to identify side products (e.g., unreacted hydrazide) and adjust stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
